1-(4-Fluorobenzoyl)-6-indolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorobenzoyl)-6-indolinecarboxylic acid is a complex organic compound that features a fluorobenzoyl group attached to an indolinecarboxylic acid structure
Preparation Methods
The synthesis of 1-(4-Fluorobenzoyl)-6-indolinecarboxylic acid typically involves multiple steps, including Friedel-Crafts acylation, demethylation, and nucleophilic reactions. One common method involves the reaction of indoline with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require low temperatures to control the reactivity and yield of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
1-(4-Fluorobenzoyl)-6-indolinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Cycloaddition: Indoline derivatives, including this compound, can participate in cycloaddition reactions to form complex heterocyclic structures.
Scientific Research Applications
1-(4-Fluorobenzoyl)-6-indolinecarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(4-Fluorobenzoyl)-6-indolinecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorobenzoyl group can enhance binding affinity to certain proteins, while the indolinecarboxylic acid moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
1-(4-Fluorobenzoyl)-6-indolinecarboxylic acid can be compared with other similar compounds such as:
1-(4-Fluorobenzoyl)-9H-carbazole: This compound also features a fluorobenzoyl group but is based on a carbazole structure, which can lead to different reactivity and applications.
4-Fluorobenzoic acid: A simpler structure that lacks the indoline moiety, making it less versatile in terms of chemical reactivity and applications.
Indoline derivatives: Various indoline-based compounds can undergo similar reactions and have comparable applications, but the presence of the fluorobenzoyl group in this compound provides unique properties.
Properties
IUPAC Name |
1-(4-fluorobenzoyl)-2,3-dihydroindole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3/c17-13-5-3-11(4-6-13)15(19)18-8-7-10-1-2-12(16(20)21)9-14(10)18/h1-6,9H,7-8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIRGACVXXXIIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)C(=O)O)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.